molecular formula C18H14N4O4S2 B12177427 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B12177427
M. Wt: 414.5 g/mol
InChI Key: BZTAGSLGQQOFNW-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole and quinazoline derivatives, which undergo various chemical transformations such as sulfonation, acylation, and cyclization.

    Acylation: The acetamide linkage is formed by reacting the sulfonated benzothiazole with an appropriate acylating agent.

    Cyclization: The quinazoline moiety is introduced through a cyclization reaction involving suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their diverse biological activities.

    Quinazoline Derivatives: Widely studied for their medicinal properties.

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide stands out due to its unique combination of benzothiazole and quinazoline moieties, which may confer distinct biological and chemical properties.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.

Properties

Molecular Formula

C18H14N4O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14N4O4S2/c1-28(25,26)11-6-7-14-15(8-11)27-18(20-14)21-16(23)9-22-10-19-13-5-3-2-4-12(13)17(22)24/h2-8,10H,9H2,1H3,(H,20,21,23)

InChI Key

BZTAGSLGQQOFNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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